molecular formula C6H11NO B3065170 3-Amino-2-isopropylacrolein CAS No. 30989-84-5

3-Amino-2-isopropylacrolein

Cat. No.: B3065170
CAS No.: 30989-84-5
M. Wt: 113.16 g/mol
InChI Key: KKSJKAUDBHJAHZ-ZZXKWVIFSA-N
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Description

3-Amino-2-isopropylacrolein is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an amino group attached to an isopropyl-substituted acrolein backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-isopropylacrolein can be achieved through several methods. One common approach involves the reaction of isopropylacrolein with ammonia under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-isopropylacrolein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-2-isopropylacrolein has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-isopropylacrolein involves its interaction with specific molecular targets and pathways. The compound can form adducts with proteins and DNA, leading to various biological effects. It is also known to induce oxidative stress and disrupt cellular functions, which may contribute to its potential therapeutic and toxicological properties .

Comparison with Similar Compounds

  • 3-Amino-2-methylacrolein
  • 3-Amino-2-ethylacrolein
  • 3-Amino-2-propylacrolein

Comparison: Compared to these similar compounds, 3-Amino-2-isopropylacrolein is unique due to its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(2Z)-2-(aminomethylidene)-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6(3-7)4-8/h3-5H,7H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJKAUDBHJAHZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/N)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497081
Record name (2Z)-2-(Aminomethylidene)-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30989-84-5
Record name (2Z)-2-(Aminomethylidene)-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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